3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
CAS No. |
4528-96-5 |
|---|---|
Molecular Formula |
C24H22N4O3S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H22N4O3S/c1-24(2,3)18-13-17(14-8-5-4-6-9-14)19-20(25)21(32-23(19)27-18)22(29)26-15-10-7-11-16(12-15)28(30)31/h4-13H,25H2,1-3H3,(H,26,29) |
InChI Key |
NCISWYWJXABCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=C1)C3=CC=CC=C3)C(=C(S2)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction, which condenses ketones, cyanoacetates, and sulfur, is adaptable for synthesizing aminothiophene intermediates. For example:
-
Reacting tert-butyl acetylene with methyl cyanoacetate and elemental sulfur in morpholine yields 2-amino-4-tert-butylthiophene-3-carbonitrile.
-
This intermediate undergoes Friedländer annulation with a phenyl-substituted pyridine carbaldehyde to form the fused thieno[2,3-b]pyridine system.
Reaction Conditions :
Functionalization at Position 3: Amino Group Installation
The 3-amino group is introduced via nitro reduction or direct amination :
Nitro Reduction Pathway
Direct Amination via SNAr
Alternatively, displace a halogen (Cl or F) at position 3 with aqueous NH3 under high-pressure conditions:
Carboxamide Formation at Position 2
The 2-carboxamide moiety is installed through acid chloride coupling :
Synthesis of the Carboxylic Acid Intermediate
Amide Bond Formation
-
Convert the carboxylic acid to its acid chloride with SOCl2.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Step | Optimal Solvent | Catalyst | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | DMF | Piperidine | 75% → 82% |
| Suzuki Coupling | Dioxane/water | Pd(PPh3)4 | 80% → 88% |
| Amination | DMSO | CuI | 65% → 73% |
Temperature and Time Adjustments
-
Friedländer Annulation : Reducing temperature from 100°C to 80°C decreased side products by 15%.
-
Nitro Reduction : Switching from H2/Pd-C to Zn/HCl improved safety but reduced yield to 80%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide group (-CONH-) undergoes characteristic reactions:
-
Hydrolysis : Acidic or basic conditions can hydrolyze the amide to a carboxylic acid. For example, refluxing with HCl or NaOH yields 3-amino-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid. Electron-withdrawing substituents (e.g., nitro) may slow hydrolysis due to resonance stabilization.
-
Nucleophilic Attack : The amide nitrogen can react with electrophiles like acyl chlorides to form urea derivatives.
Table 1: Amide Reactivity
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | |
| Acylation | AcCl, pyridine, RT | N-Acetylated amide |
Nucleophilic Aromatic Substitution (NAS)
The nitro group (-NO₂) at the 3-nitrophenyl ring activates the aromatic system for NAS. Halogenation or alkoxy group introduction is feasible at ortho or para positions relative to -NO₂ .
Example Reaction :
Table 2: NAS Reactions
| Substrate Position | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| para-NO₂ | Cl₂, FeCl₃ | 3-Amino-...-4-chloro derivative | ~65% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[2,3-b]pyridine core and phenyl rings participate in EAS:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position of the phenyl ring .
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
Key Factor : The tert-butyl group’s electron-donating nature directs electrophiles to specific positions .
Reduction Reactions
-
Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, altering electronic properties and biological activity .
-
Selectivity : The thienopyridine ring remains intact under mild conditions .
Table 3: Reduction Conditions
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50°C, 4h | 3-Amino-...-3-aminophenyl derivative |
Cross-Coupling Reactions
While the parent compound lacks halogens, synthetic intermediates (e.g., brominated analogs) enable:
-
Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces diverse aryl groups .
-
Sonogashira Coupling : Alkynes react with halogenated derivatives under Pd/Cu catalysis .
Example Pathway :
-
Bromination at the thienopyridine 4-position using NBS.
-
Suzuki coupling with 4-methoxyphenylboronic acid yields 4-aryl derivatives .
Functionalization of the Amino Group
The 3-amino group undergoes:
-
Diazotization : Forms diazonium salts for azo coupling or Sandmeyer reactions.
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines.
Table 4: Amino Group Reactions
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | |
| Azo Coupling | β-Naphthol, pH 9 | Azo dye derivative |
Deprotection of tert-Butyl Group
While the tert-butyl group is stable under basic conditions, strong acids (e.g., trifluoroacetic acid) cleave it to yield hydroxyl or carboxylic acid derivatives .
Mechanism :
Heterocycle Modification
The thieno[2,3-b]pyridine ring participates in:
Scientific Research Applications
Introduction to 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
The compound 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS Number: 4528-96-5) is a member of the thienopyridine family, which has gained attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a thieno[2,3-b]pyridine core, and various functional groups that contribute to its pharmacological properties.
Recent studies have highlighted the potential of thienopyridines, including this compound, in various therapeutic areas:
- Antimicrobial Activity : Thienopyridines have shown significant activity against various pathogens, including bacteria and protozoa. The structural features of 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide suggest potential efficacy as an antimicrobial agent due to its ability to inhibit bacterial growth and replication .
- Anticancer Properties : There is growing evidence that compounds in the thienopyridine class can act as antiproliferative agents against several cancer cell lines. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation into its potential as an anticancer drug .
Mechanistic Studies
Research has explored the mechanisms through which thienopyridines exert their biological effects. For instance:
- Oxidative Dimerization : A study indicated that 3-amino-thieno[2,3-b]pyridine derivatives undergo selective oxidative dimerization under specific conditions. This reaction pathway can lead to the formation of novel compounds with enhanced biological activity or altered pharmacokinetics .
Pharmacological Insights
The compound has been studied for its role as an inhibitor of key enzymes and receptors:
- Protein Kinase Inhibition : Thienopyridines have been identified as inhibitors of various kinases involved in cell signaling pathways related to cancer and inflammation. This compound may exhibit similar inhibitory effects, contributing to its therapeutic potential in inflammatory diseases and cancers .
Development of New Therapeutics
The ongoing research into thienopyridine derivatives aims at developing new therapeutics for diseases such as:
- Alzheimer's Disease : Some thienopyridines have been identified as potential candidates for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce amyloid-beta toxicity .
Table: Summary of Key Studies on Thienopyridine Derivatives
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thieno[2,3-b]pyridine derivatives exhibit significant structural diversity, primarily through substitutions at positions 2, 4, 6, and the carboxamide side chain. Key analogs include:
*Calculated molecular weight based on formula.
Key Observations :
Physicochemical Properties
Trends :
- Bulky substituents (e.g., tert-butyl) correlate with higher molecular weights and lower solubility.
- Polar groups (e.g., morpholine, nitro) improve aqueous solubility but may reduce membrane permeability .
Biological Activity
3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a thienopyridine core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The specific functional groups present in its structure contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is , with a molecular weight of approximately 446.52 g/mol. The presence of an amino group, a tert-butyl group, and a nitrophenyl moiety enhances its structural diversity and potential biological activity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.52 g/mol |
| LogP | 7.18 |
| Polar Surface Area (PSA) | 142.07 Ų |
The biological activity of thienopyridine derivatives like this compound is often attributed to their ability to interact with various biological targets. Interaction studies have shown that modifications to the structure can significantly influence the binding affinity and specificity towards these targets . Techniques such as molecular docking and binding assays are commonly employed to elucidate these interactions.
Biological Activities
Research has indicated that compounds containing the thienopyridine scaffold exhibit several biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Investigations into the anticancer potential have revealed that some derivatives can inhibit cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : Compounds similar to 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide have been found to exhibit anti-inflammatory effects through various pathways .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thienopyridine derivatives on MDA-MB-231 breast cancer cells. Compounds that bore specific substitutions (e.g., -CN) demonstrated significant FOXM1 inhibition, correlating with reduced cell proliferation .
- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of thienopyridine compounds, revealing that certain derivatives effectively inhibited COX enzymes, which play a crucial role in inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis highlights how different substituents on the thienopyridine scaffold affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-N-(tert-butyl)-4-(4-fluorophenyl)-6-phenyltieno[2,3-b]pyridine-2-carboxamide | Fluorophenyl substitution | Antimicrobial |
| 3-amino-N-(dimethylaminoethyl)-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carboxamide | Dimethylaminoethyl group | Anticancer |
| 3-amino-N-(4-bromophenyl)-5-cyano-thieno[2,3-b]pyridine-2-carboxamide | Bromophenyl and cyano groups | Anti-inflammatory |
The unique combination of functional groups in 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide enhances its biological activity while providing opportunities for further modification .
Q & A
Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-b]pyridine carboxamide derivatives?
Thieno[2,3-b]pyridine carboxamides are typically synthesized via multicomponent tandem reactions, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, substituted pyridines can react with thioureas or carboxamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to form the thieno[2,3-b]pyridine core. Optimization of reaction time, temperature, and catalyst (e.g., p-TsOH) is critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- NMR spectroscopy : and NMR are used to confirm substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 10–12 ppm).
- X-ray crystallography : Single-crystal diffraction with SHELXL refinement (e.g., SHELX-97) resolves bond lengths, angles, and torsional parameters. For example, the tert-butyl group in similar compounds shows C–C bond lengths of ~1.53 Å, and the thieno ring exhibits planarity with dihedral angles <5° relative to the pyridine moiety .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
- Solvent selection : Use high-boiling solvents (e.g., toluene or xylene) to stabilize intermediates and reduce byproducts.
- Catalyst screening : Lewis acids like ZnCl or Sc(OTf) can enhance regioselectivity in cyclization steps.
- In-situ monitoring : HPLC or LC-MS tracks reaction progress, identifying intermediates prone to oxidation or dimerization .
Q. What computational strategies are effective in predicting the reactivity of thieno[2,3-b]pyridine derivatives?
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., the amino group at C3 and the carboxamide carbonyl as reactive centers).
- Reaction path searching : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways for cyclization and substituent incorporation, reducing trial-and-error experimentation .
Q. How should discrepancies between theoretical and experimental crystallographic data be resolved?
- Data validation : Cross-check refinement parameters (R-factor < 0.05) and residual electron density maps to detect disorder or twinning.
- Dynamic disorder modeling : For flexible groups (e.g., tert-butyl), apply TLS (Translation-Libration-Screw) refinement to account for thermal motion.
- Comparative analysis : Benchmark against structurally analogous compounds (e.g., 3-aminothieno[2,3-b]pyridines with nitro substituents) to validate bond geometry .
Methodological Considerations
Q. What strategies enhance the regioselectivity of alkylation or arylation in thieno[2,3-b]pyridine systems?
- Directing groups : Install temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the C6 position.
- Metal catalysis : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective C4-aryl functionalization. For example, coupling with 3-nitrophenylboronic acid achieves >80% yield under Pd(PPh)/KCO conditions .
Q. How can researchers validate the biological relevance of structural modifications in this compound?
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., tert-butyl, nitro groups) and assay against target enzymes (e.g., kinases or proteases).
- Molecular docking : Use AutoDock Vina to simulate binding interactions, prioritizing modifications that enhance hydrogen bonding (e.g., carboxamide with active-site Asp/Glu residues) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Solubility profiling : Conduct phase diagrams in binary solvent systems (e.g., DCM/MeOH) to identify co-solvents that improve dissolution.
- Hansen solubility parameters : Calculate δ, δ, and δ to rationalize discrepancies. For example, the nitro group increases δ, favoring solubility in acetone (δ = 10.4) over hexane .
Q. What experimental controls are critical when analyzing thermal decomposition behavior?
- TGA-DSC coupling : Monitor mass loss and heat flow simultaneously to distinguish melting (endothermic) from decomposition (exothermic).
- Inert atmosphere : Use N or Ar to suppress oxidation artifacts, ensuring accurate determination of decomposition onset temperatures (~250–300°C for similar carboxamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
